4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate
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Overview
Description
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chemical compound with the molecular formula C16H25NO5S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with dimethyl groups and an ethyl ester functional group, along with a tosylate group.
Preparation Methods
The synthesis of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Tosylation: The final step involves the tosylation of the esterified product using tosyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tosylate group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The dimethyl groups and the pyrrolidine ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate can be compared with similar compounds such as:
4,4-Dimethyl-pyrrolidine-2-carboxylic acid: This compound lacks the ester and tosylate groups, making it less versatile in chemical reactions.
4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester: Similar to the ethyl ester derivative but with different physical properties and reactivity.
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester: Lacks the tosylate group, which reduces its utility in substitution reactions .
Properties
IUPAC Name |
ethyl 4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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